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Compound of Interest

Compound Name: Anrikefon

Cat. No.: B10860338

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Anrikefon (also known as HSK21542) and
CR845 (Difelikefalin), two peripherally restricted kappa opioid receptor (KOR) agonists
developed for the treatment of moderate-to-severe pruritus, particularly in patients with chronic
kidney disease-associated pruritus (CKD-aP) undergoing hemodialysis. The comparison is
based on available preclinical and clinical data, with a focus on experimental protocols and
guantitative outcomes.

Mechanism of Action: Targeting Peripheral Kappa
Opioid Receptors

Both Anrikefon and Difelikefalin are selective agonists of the kappa opioid receptor. Their
therapeutic effect in pruritus is believed to stem from the activation of KORs on peripheral
sensory neurons and immune cells. This activation is thought to inhibit the transmission of itch
signals to the central nervous system. An imbalance between the pro-pruritic mu-opioid
receptor and the anti-pruritic kappa-opioid receptor signaling is considered a key factor in the
development of pruritus.[1] By selectively targeting peripheral KORs, these drugs aim to
alleviate itch without the central nervous system side effects, such as dysphoria and
hallucinations, that can be associated with centrally acting KOR agonists.[2][3]

The binding of a KOR agonist, such as Anrikefon or Difelikefalin, to the G protein-coupled
receptor (GPCR) on a peripheral sensory neuron initiates a signaling cascade. This leads to
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the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying
potassium channels. The overall effect is a hyperpolarization of the neuronal membrane,
making the neuron less likely to fire and transmit itch signals.
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Figure 1: Simplified signaling pathway of peripheral KOR agonists in pruritus.

Preclinical Efficacy in a Pruritus Model

A head-to-head comparison of Anrikefon (HSK21542) and CR845 was conducted in a
compound 48/80-induced scratching model in mice. Compound 48/80 is a potent mast cell
degranulator that induces histamine-dependent itch.

Experimental Protocol: Compound 48/80-Induced
Scratching in Mice

e Animal Model: Male Swiss Webster mice were used.
e Pruritus Induction: Pruritus was induced by a subcutaneous injection of compound 48/80.

e Drug Administration: Anrikefon, CR845, or a vehicle control was administered intravenously
15 minutes prior to the injection of compound 48/80.

e Outcome Measurement: The number of scratching bouts was counted for a defined period
after the induction of pruritus.[2]
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Results

Both Anrikefon and CR845 demonstrated a dose-dependent inhibition of scratching behavior.
The study found that the antipruritic efficacy of Anrikefon was comparable to that of CR845 in
this model.[2]

Compound EDso (mg/kg) 95% Confidence Interval
Anrikefon (HSK21542) 0.09 0.04-0.16
CR845 (Difelikefalin) 0.10 0.04-0.23

Table 1. Comparative Efficacy

in a Mouse Model of Pruritus.

[2]

Clinical Efficacy in Chronic Kidney Disease-
Associated Pruritus (CKD-aP)

Both Anrikefon and Difelikefalin have undergone Phase 3 clinical trials in hemodialysis
patients with moderate-to-severe CKD-aP. The trials for both drugs shared similar designs,
allowing for a comparative assessment of their clinical performance.

Experimental Protocols: Phase 3 Clinical Trials

The general workflow for these multicenter, randomized, double-blind, placebo-controlled trials
is outlined below.
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Figure 2: General workflow of Phase 3 clinical trials for Anrikefon and Difelikefalin.
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Parameter

Anrikefon (NCT05135390)

CR845 (Difelikefalin)
(KALM-1 & KALM-2)

Patient Population

Adults on hemodialysis
3x/week for =3 months with

moderate-to-severe pruritus.

Adults on hemodialysis
3x/week for =3 months with

moderate-to-severe pruritus.[4]

[5]

Inclusion Criteria

Weekly mean 24-hour Worst
Itching Intensity Numerical
Rating Scale (WI-NRS) score
>5.

Weekly mean 24-hour WI-NRS
score 24 (KALM-1) or =5
(KALM-2).[4][5]

Exclusion Criteria

Scheduled kidney transplant,
pruritus from other causes,
recent changes in anti-itch

medications.

Scheduled kidney transplant,
pruritus from other causes,
new or change in treatment for
itch within 14 days prior to

screening.[4]

Intervention

Intravenous Anrikefon (0.3
pa/kg) or placebo 3x/week for
12 weeks.[6]

Intravenous Difelikefalin (0.5
pa/kg) or placebo 3x/week for
12 weeks.[7]

Primary Endpoint

Percentage of patients with >4-
point reduction in weekly mean
WI-NRS score from baseline to
week 12.[6]

Percentage of patients with >3-
point reduction in weekly mean
WI-NRS score from baseline to
week 12.[7]

Secondary Endpoints

Percentage of patients with >3-
point reduction in weekly mean
WI-NRS score; change in
Skindex-10 and 5-D itch scale

scores.[6]

Change in Skindex-10 and 5-D
itch scale scores; percentage
of patients with =4-point
reduction in weekly mean WI-
NRS score.[7]

Table 2: Comparison of Phase

3 Clinical Trial Protocols.

Clinical Efficacy Results
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Both Anrikefon and Difelikefalin demonstrated statistically significant improvements in pruritus

intensity and itch-related quality of life compared to placebo.

Outcome

Anrikefon (NCT05135390)

CR845 (Difelikefalin)
(Pooled KALM-1 & KALM-
2)

% Patients with >4-point WI-
NRS Reduction (Week 12)

37% (vs. 15% placebo,
P<0.001)[6]

37.3% (KALM-2) (vs. 26.4%
placebo, P=0.02)[5]

% Patients with =3-point WI-
NRS Reduction (Week 12)

51% (vs. 24% placebo,
P<0.001)[6]

52.3% (vs. 35.4% placebo,
P<0.001)[8]

Change in Skindex-10 Score
(Week 12)

-15.2 (vs. -9.3 placebo,
P<0.001)[6]

Statistically significant

improvement vs. placebol8]

Change in 5-D Itch Scale
Score (Week 12)

-5.3 (vs. -3.1 placebo,
P<0.001)[6]

Statistically significant

improvement vs. placebol8]

Table 3: Comparative Clinical
Efficacy in CKD-aP.

Safety and Tolerability

Both drugs were generally well-tolerated in their respective clinical trials. The most common

treatment-emergent adverse events are summarized below.
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CR845 (Difelikefalin)
Adverse Event Anrikefon (NCT05135390) (Pooled KALM-1 & KALM-
2)

o More common than placebo
Dizziness ) 6.8% (vs. 3.8% placebo)[9]
(mild to moderate)[6]

) Not reported as a common
Diarrhea 9.0% (vs. 5.7% placebo)[9]
adverse event

Not reported as a common
Nausea 6.6% (vs. 4.5% placebo)[9]
adverse event

Not reported as a common
Somnolence 4.2% (vs. 2.4% placebo)[9]
adverse event

Not reported as a common
Falls 6.6% (vs. 5.4% placebo)[9]
adverse event

Table 4: Common Treatment-

Emergent Adverse Events.

Summary and Conclusion

Anrikefon and CR845 (Difelikefalin) are both peripherally restricted kappa opioid receptor
agonists that have demonstrated significant efficacy in reducing pruritus in hemodialysis
patients with CKD-aP. Preclinical data in a mouse model of itch suggest comparable potency
between the two compounds.[2]

In phase 3 clinical trials, both drugs achieved their primary and key secondary endpoints,
showing a statistically significant and clinically meaningful reduction in itch intensity and
improvement in quality of life compared to placebo.[5][6] While the primary endpoints differed
slightly between the Anrikefon and Difelikefalin trials, the overall magnitude of effect on itch
reduction appears to be in a similar range.

The safety profiles of both drugs are acceptable, with generally mild to moderate adverse
events. Dizziness was noted for both compounds, while gastrointestinal side effects such as
diarrhea and nausea were more prominently reported for Difelikefalin.[6][9]
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For researchers and drug development professionals, both Anrikefon and Difelikefalin
represent promising therapeutic options for the management of pruritus. The choice between
these agents in a clinical setting may be guided by subtle differences in their safety profiles and
potentially by head-to-head comparative studies in the future. Further research into the long-
term safety and efficacy of both compounds is ongoing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Anrikefon vs. CR845 (Difelikefalin) in Pruritus Models: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10860338#anrikefon-vs-cr845-difelikefalin-in-
pruritus-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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